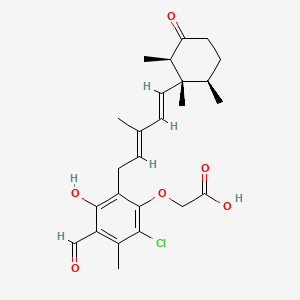
(3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylic acid is a tricarboxylic acid. It derives from a pentadecanoic acid. It is a conjugate acid of a (3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylate.
Wissenschaftliche Forschungsanwendungen
Environmental Markers
3-Hydroxycarboxylic acids, which include compounds like 3-hydroxytetradecanoic acid, are significant components of bacterial lipopolysaccharides (LPS), also known as endotoxins. These endotoxins can pose severe health risks to humans and animals, potentially damaging internal organs. The use of 3-hydroxycarboxylic acids as environmental markers of endotoxin levels has been explored. A study demonstrated the application of laser mass spectrometry for quantifying these acids, highlighting their potential in environmental monitoring (Kołodziej et al., 2022).
Synthesis and Characterization
The synthesis of 3-hydroxytetradecanoic acid has been achieved through a multi-step reaction process. This synthesis provides insights into the compound's structure and potential applications in further chemical reactions or as a building block in more complex molecules (Yang Lirong, 2007).
Biotechnological Production
Biotechnological methods have been developed for the production of hydroxycarboxylic acids, including 3-hydroxytetradecanoic acid. This approach focuses on "green" conditions using renewable raw materials and robust microorganisms, which could lead to more sustainable and efficient production methods for these compounds (Aurich et al., 2012).
Polymer Synthesis
3-Hydroxytetradecanoic acid can be used in the synthesis of polymers. For example, it has been involved in the production of photosetting cholesteric polyesters, indicating its utility in material science and the development of new polymeric materials (Sapich et al., 1998).
Asymmetric Synthesis
The compound has been utilized in the asymmetric synthesis of β-amino-γ-hydroxy acids, showcasing its role in creating enantiopure compounds, which are crucial in pharmaceutical and chemical industries (Andrés et al., 2003).
Bioprocess Development
3-Hydroxytetradecanoic acid is also significant in the development of bioprocesses. For instance, its enzymatic production has been enhanced through protein engineering, leading to the creation of efficient methods for producing hydroxycarboxylic acid monomers for industrial applications (Wu et al., 2007).
Eigenschaften
CAS-Nummer |
96738-35-1 |
|---|---|
Molekularformel |
C17H30O7 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
(3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylic acid |
InChI |
InChI=1S/C17H30O7/c1-2-3-4-5-6-7-8-9-10-13(15(20)21)17(24,16(22)23)12-11-14(18)19/h13,24H,2-12H2,1H3,(H,18,19)(H,20,21)(H,22,23)/t13-,17+/m1/s1 |
InChI-Schlüssel |
QFOFNCNFUGQWTO-DYVFJYSZSA-N |
Isomerische SMILES |
CCCCCCCCCC[C@H](C(=O)O)[C@@](CCC(=O)O)(C(=O)O)O |
SMILES |
CCCCCCCCCCC(C(=O)O)C(CCC(=O)O)(C(=O)O)O |
Kanonische SMILES |
CCCCCCCCCCC(C(=O)O)C(CCC(=O)O)(C(=O)O)O |
Andere CAS-Nummern |
96738-35-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237460.png)
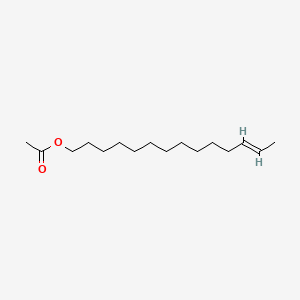
![3-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-benzoic acid methyl ester](/img/structure/B1237464.png)
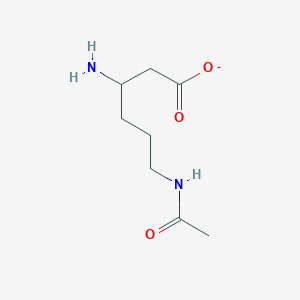
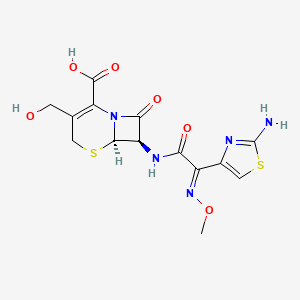

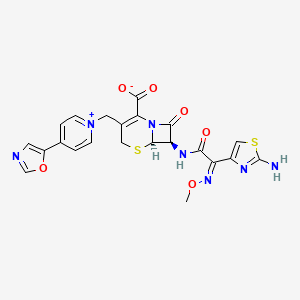
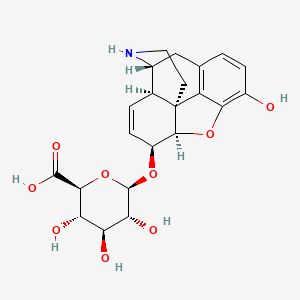

![(5Z)-5-[[4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]-3-methoxyphenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1237476.png)
![[Fe4S4] cluster](/img/structure/B1237477.png)
![N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-2-(4-methoxyanilino)acetamide](/img/structure/B1237479.png)

